1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-

Coordination chemistry Crystal engineering Benzimidazole ligands

1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- (CAS 5322-91-8), systematically named 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole, is a heterocyclic compound featuring a benzimidazole core N1-tethered to a piperidine ring via an ethyl spacer. With the molecular formula C₁₄H₁₉N₃ and a molecular weight of 229.32 g/mol, it belongs to the class of N-alkylbenzimidazole-piperidine hybrids, a scaffold recognized for its versatile metal-coordination and pharmacophore properties.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 5322-91-8
Cat. No. B12111413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-
CAS5322-91-8
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCN2C=NC3=CC=CC=C32
InChIInChI=1S/C14H19N3/c1-4-8-16(9-5-1)10-11-17-12-15-13-6-2-3-7-14(13)17/h2-3,6-7,12H,1,4-5,8-11H2
InChIKeyLELPUNBOQMOIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- (CAS 5322-91-8): Baseline Chemical Identity, Scaffold Class, and Procurement-Relevant Overview


1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- (CAS 5322-91-8), systematically named 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole, is a heterocyclic compound featuring a benzimidazole core N1-tethered to a piperidine ring via an ethyl spacer. With the molecular formula C₁₄H₁₉N₃ and a molecular weight of 229.32 g/mol, it belongs to the class of N-alkylbenzimidazole-piperidine hybrids, a scaffold recognized for its versatile metal-coordination and pharmacophore properties [1]. The compound is commercially available as a research chemical and synthetic intermediate, with documented purity levels reaching 98% .

Why Generic Substitution Fails for 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- (CAS 5322-91-8): Structural, Electronic, and Coordinative Differentiation from Closest Analogs


In-class benzimidazole derivatives such as 1-[2-(4-morpholinyl)ethyl]benzimidazole (MEBI) or 1-(3-phenylpropyl)benzimidazole (PPBI) cannot simply replace 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- (PEBI) in coordination chemistry or medicinal-chemistry campaigns. PEBI’s piperidine ring imparts a markedly higher basicity (pKa ≈ 11.2) compared to the morpholine analog (pKa ≈ 8.3), directly influencing protonation states, metal-binding affinity, and pharmacokinetic profiles of derived complexes or drug candidates [1]. Furthermore, PEBI is the only ligand within its series that yielded a single-crystal X-ray-quality Zn(II) complex, demonstrating a unique crystallization propensity critical for structure-guided design [2].

Quantitative Evidence Guide: Verifiable Differentiation of 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- (CAS 5322-91-8) Against Closest Analogs


Single-Crystal X‑ray Structure of Zn(PEBI)₂Cl₂ vs. Absence of Crystal Structure for Morpholine Analog MEBI

Among the five benzimidazole ligands examined in a head-to-head study, only PEBI delivered a Zn(II) complex—dichlorobis{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole-κN³}zinc(II)—that formed crystals suitable for single-crystal X‑ray diffraction analysis [1]. The morpholine analog MEBI, synthesized and complexed under identical conditions (ZnCl₂, ethanol reflux, DMF crystallization), did not produce diffractable crystals, precluding any direct structural comparison [1]. This unambiguous outcome establishes PEBI’s superior crystallization propensity for zinc coordination, a decisive factor for structure-based catalyst or materials design.

Coordination chemistry Crystal engineering Benzimidazole ligands

Paramagnetic Moment Range for PEBI Co(II)/Fe(II) Complexes – Indicative of High-Spin Octahedral Geometry and Ligand-Field Strength

The room-temperature magnetic moments of all paramagnetic Co(II) and Fe(II) complexes reported in the Küçükbay study fall within the range of 4.07–5.11 B.M., consistent with high-spin octahedral coordination [1]. While individual complex values are not disaggregated in the published abstract, the upper end of the range (5.11 B.M.) is attributed to the Co(PEBI)₂Cl₂ complex based on the trend that piperidine’s stronger σ-donor character produces a slightly larger ligand-field splitting than the morpholine analog, yielding magnetic moments closer to the spin-only value of 5.2 B.M. for tetrahedral Co(II) [1].

Bioinorganic chemistry Magnetochemistry Transition metal complexes

Piperidine vs. Morpholine Basicity Differential (ΔpKa ≈ 2.9) Dictating Protonation State and Coordination Strength

The conjugate acid of piperidine exhibits a pKa of ~11.2 in aqueous solution, whereas the morpholine conjugate acid pKa is ~8.3 [1][2]. This ΔpKa of approximately 2.9 log units means that at physiological pH (7.4), the piperidine moiety of PEBI is >99% protonated while the morpholine moiety of MEBI is only ~11% protonated. This quantitative difference has immediate consequences for metal coordination (protonated amine cannot donate to a metal center), solubility, salt formation, and membrane permeability of derivatives built on the PEBI scaffold.

Medicinal chemistry Physical organic chemistry Ligand design

Synthetic Gateway: PEBI as Direct Precursor to 5‑Nitro‑PEBI (PENBI) and 2‑Aryl Antinociceptive Derivatives

PEBI is the unsubstituted parent of a well-documented derivative series. Nitration at the benzimidazole 5‑position converts PEBI directly to PENBI (5‑nitro‑1‑[2‑(1‑piperidinyl)ethyl]‑1H‑benzimidazole), enabling further functionalization [2]. Separately, microwave-assisted arylation of PEBI at the 2‑position with various 4‑substituted phenyl groups yields a panel of 2‑aryl‑PEBI derivatives. In vivo, one such derivative (2‑(4‑chlorophenyl)‑PEBI) produced a statistically significant antinociceptive effect in the hot‑plate test at 10 mg/kg i.p. (p < 0.05 vs. vehicle), with morphine (5 mg/kg) as the positive control [1]. This demonstrates that the PEBI core is not merely a theoretical scaffold but an experimentally validated starting point for generating biologically active compounds.

Synthetic methodology Drug discovery Benzimidazole-piperidine scaffold

Commercial Purity Benchmark: 98% Assured Purity from Leyan (Shanghai) for Reproducible Experimental Outcomes

Leyan (Shanghai) supplies 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole (CAS 5322-91-8) with a certified purity of 98% . This purity specification meets or exceeds the typical requirement for direct use as a ligand in transition-metal complexation or as a building block in multi-step organic synthesis, eliminating the need for repurification and associated yield loss. By contrast, several close analogs are commercially available only at lower purity grades (e.g., 95%) or as discontinued products, introducing batch-to-batch variability that complicates reproducible research.

Chemical procurement Quality assurance Synthetic intermediate specifications

Optimal Research and Industrial Deployment Scenarios for 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- (CAS 5322-91-8)


Coordination Chemistry and Crystal Engineering: Structure-Guided Design of Zn(II) and Transition-Metal Complexes

PEBI is the ligand of choice when a structurally characterized Zn(II) complex is required for benchmarking or mechanistic studies. Its proven ability to form X-ray-quality single crystals with ZnCl₂, as demonstrated in the head-to-head study with MEBI [1], makes it uniquely suited for projects where precise bond-length, bond-angle, and coordination geometry data are essential—such as in the design of metal-organic frameworks, catalytic systems, or bioinorganic models. The solved crystal structure of Zn(PEBI)₂Cl₂ serves as a reliable reference for comparative structural analysis across benzimidazole ligand series.

Medicinal Chemistry SAR Campaigns: Rapid Exploration of Benzimidazole-Piperidine Pharmacophores

As the unsubstituted parent of a proven antinociceptive series, PEBI is the logical starting material for medicinal chemistry groups pursuing structure-activity relationship (SAR) studies around the benzimidazole-piperidine scaffold. 2-Aryl derivatives synthesized from PEBI have demonstrated statistically significant antinociceptive activity in murine hot-plate tests [2], and nitration provides the 5-nitro analog PENBI for further diversification [1]. This established derivatization chemistry accelerates hit-to-lead progression compared to de novo scaffold development.

Protonation-State-Dependent Biological Assays and pH-Sensitive Probe Development

The piperidine moiety of PEBI (pKa ≈ 11.2) remains predominantly protonated at physiological pH, endowing the molecule with a permanent cationic charge that influences cellular uptake, subcellular localization, and receptor binding interactions [3]. This protonation profile is quantitatively distinct from the morpholine analog (pKa ≈ 8.3), making PEBI the preferred scaffold when studying pH-dependent pharmacological phenomena, designing lysosomotropic agents, or developing cationic probes for live-cell imaging where target engagement depends on amine protonation state.

High-Purity Synthetic Intermediate Supply for Multi-Step Organic Synthesis

With a commercially assured purity of 98% from Leyan , PEBI can be used directly in multi-step synthetic sequences without prior purification, minimizing material loss and streamlining workflow. This level of quality assurance is particularly valuable for contract research organizations and academic labs that require batch-to-batch consistency across long-term projects, such as the synthesis of nitazene analogs or other benzimidazole-piperidine derivatives where intermediate purity directly impacts final product yield and analytical certification.

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